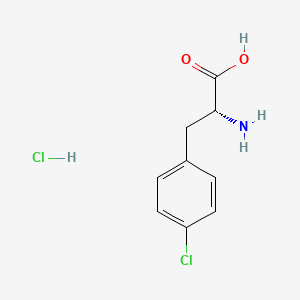

4-Chloro-D-phenylalanine Hydrochloride

説明

BenchChem offers high-quality 4-Chloro-D-phenylalanine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-D-phenylalanine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147065-05-2 | |

| Record name | Fenclonine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147065052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENCLONINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD72V2FZ8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-D-phenylalanine Hydrochloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-D-phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-D-phenylalanine (PCPA), also known as Fenclonine, is a potent pharmacological tool extensively used in neuroscience research to investigate the roles of serotonin (5-hydroxytryptamine, 5-HT). Its primary mechanism of action is the selective and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2][3] This inhibition leads to a profound and sustained depletion of serotonin in both the central nervous system and the periphery.[4][5][6] This technical guide provides a comprehensive overview of PCPA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biochemical pathways and experimental workflows.

The Serotonin Synthesis Pathway

Serotonin is a critical neurotransmitter and peripheral signaling molecule synthesized from the essential amino acid L-tryptophan. The synthesis is a two-step enzymatic process.[7][8]

-

Hydroxylation of Tryptophan: The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH).[7][8] TPH exists in two isoforms: TPH1, primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is the neuronal form found in the brain's raphe nuclei.[1][7]

-

Decarboxylation of 5-HTP: 5-HTP is then rapidly converted to serotonin (5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC).

PCPA exerts its effect by targeting the first and most critical enzyme in this pathway, TPH.

Core Mechanism of Action: Tryptophan Hydroxylase Inhibition

4-Chloro-D-phenylalanine is a structural analog of the natural substrate, L-tryptophan. This structural similarity is key to its inhibitory action. The mechanism is unique in that it exhibits characteristics of both competitive and irreversible inhibition.[3]

-

Competitive Binding (In Vitro): In isolated enzyme preparations, PCPA behaves as a competitive inhibitor, vying with tryptophan for binding to the active site of TPH.[3]

-

Irreversible Inactivation (In Vivo): Following administration in a biological system, PCPA causes a long-lasting, irreversible inactivation of TPH.[3][9] This suggests that PCPA is a mechanism-based inhibitor, or "suicide inhibitor." The enzyme likely processes PCPA as if it were a substrate, leading to the formation of a reactive intermediate that then forms a covalent bond with a critical residue in the enzyme's active site, permanently disabling it. The precise molecular nature of this covalent modification is a subject of ongoing investigation.[10]

This irreversible inhibition means that the restoration of serotonin synthesis is not achieved by the clearance of the inhibitor but requires the de novo synthesis of new TPH enzyme, a process that can take several days to weeks.[2]

Caption: Serotonin synthesis pathway and the inhibitory action of PCPA.

Quantitative Data on Pharmacological Effects

The administration of PCPA leads to a significant and dose-dependent reduction in serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.

| PCPA Dosage | Time Post-Administration | Effect on Brain 5-HT Levels (% of Control) | Effect on Brain 5-HIAA Levels (% of Control) | Species | Reference |

| 100-300 mg/kg (i.p.) | 24 hours | ~66% reduction | Not specified | Rat | [4][5] |

| 100-300 mg/kg (i.p.) | 2-4 days | ~89-94% reduction | Not specified | Rat | [4][5] |

| 1000 mg/kg | Not specified | 90.6% reduction | 91.8% reduction | Rat | [4][6] |

Note: While specific in vitro IC50 or Ki values for the irreversible inhibitor PCPA are not typically reported in the same manner as for reversible inhibitors, the in vivo data clearly demonstrate its high potency. For comparison, a related reversible and competitive TPH inhibitor, p-ethynylphenylalanine, has a reported Ki of 32.6 µM.[2][11]

Detailed Experimental Protocols

Protocol 4.1: In Vivo Serotonin Depletion and Measurement by HPLC

This protocol outlines a typical experiment to assess the effect of PCPA on brain serotonin levels in a rodent model.

Caption: Experimental workflow for in vivo analysis of PCPA effects.

Methodology Details:

-

Animal Preparation and Dosing: Male Sprague-Dawley rats (250-300g) are commonly used. 4-Chloro-D-phenylalanine hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection at doses ranging from 100-1000 mg/kg.[4][6] Control animals receive an equivalent volume of saline.

-

Tissue Preparation: At the desired time point, animals are euthanized. Brains are rapidly removed and dissected on a cold plate. The tissue is weighed and immediately homogenized in 5-10 volumes of ice-cold 0.4 M perchloric acid.[12]

-

HPLC Analysis:

-

System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector is standard.[12][13][14]

-

Mobile Phase: A common mobile phase is an aqueous buffer (e.g., citrate-acetate buffer at pH 4.0) containing a small percentage of organic solvent like methanol or acetonitrile.[12]

-

Detection: The electrochemical detector is set at an oxidizing potential (e.g., +0.65 V) that is optimal for the detection of serotonin and 5-HIAA.

-

Quantification: Peak heights or areas are compared against a standard curve generated from known concentrations of 5-HT and 5-HIAA. Results are typically expressed as ng/g of wet tissue.

-

Protocol 4.2: In Vitro Tryptophan Hydroxylase Activity Assay

This protocol describes a method to measure the direct inhibitory effect of PCPA on TPH enzyme activity in a cell-free system.

Caption: Experimental workflow for in vitro TPH inhibition assay.

Methodology Details:

-

Enzyme Source: TPH can be obtained from homogenates of brain tissue rich in serotonergic neurons (e.g., the raphe nuclei) or as a purified recombinant protein.[7][15]

-

Reaction Components: The assay is performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). Essential cofactors must be included: a reduced pterin (e.g., 6-methyltetrahydropterin, 6-MPH4), ferrous iron (e.g., (NH₄)₂Fe(SO₄)₂), and a reducing agent like DTT to maintain the stability of the cofactors. Catalase is often added to remove hydrogen peroxide, a byproduct that can damage the enzyme.[7][15]

-

Procedure:

-

The enzyme preparation is added to a reaction mixture containing the buffer, cofactors, and the desired concentration of PCPA (or vehicle for control).

-

The reaction is initiated by the addition of L-tryptophan.

-

The mixture is incubated at 37°C for a defined period (e.g., 15 minutes) during which the reaction proceeds linearly.

-

The reaction is terminated by the addition of acid (e.g., trichloroacetic acid), which denatures the enzyme.[15]

-

-

Detection of 5-HTP: The amount of 5-HTP produced is quantified, typically by HPLC with fluorescence detection, which is highly sensitive for this compound.[7] Enzyme activity is calculated and the inhibitory effect of PCPA is determined by comparing the activity in its presence to the control.

Applications and Significance

The ability of PCPA to specifically and potently deplete serotonin has made it an invaluable tool in:

-

Neuroscience Research: Elucidating the role of serotonin in a vast array of physiological and behavioral processes, including sleep, mood, aggression, and memory.[4][5]

-

Drug Development: Serving as a benchmark compound for the development of new, potentially more specific or reversible TPH inhibitors.

-

Clinical Research: Although its side effects have limited its therapeutic use, PCPA has been used experimentally to treat conditions of serotonin excess, such as carcinoid syndrome, a paraneoplastic syndrome characterized by flushing and diarrhea due to high levels of circulating serotonin.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (Open Access) Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. (1967) | Eric Jequier | 437 Citations [scispace.com]

- 4. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of 5-hydroxytryptophan, serotonin and 5-hydroxyindoleacetic acid in rat and human brain and biological fluids by reversed-phase high-performance liquid chromatography with electrochemical detection. | Semantic Scholar [semanticscholar.org]

- 9. p-Chlorphenylalanine changes serotonin transporter mRNA levels and expression of the gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of the irreversible inhibition of phenylalanine hydroxylase by p-chlorophenylalanine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Induction of tryptophan hydroxylase in the liver of s.c. tumor model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-D-phenylalanine Hydrochloride for serotonin synthesis inhibition

An In-depth Technical Guide on 4-Chloro-D-phenylalanine Hydrochloride for Serotonin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-D-phenylalanine (D-PCPA) hydrochloride, a potent and widely used tool in neuroscience research for the inhibition of serotonin synthesis. This document details its mechanism of action, chemical properties, experimental protocols, and key applications, presenting quantitative data in a structured format to aid in experimental design and interpretation.

Introduction

4-Chloro-D-phenylalanine (D-PCPA), also known as Fenclonine, is a synthetic amino acid derivative that serves as a powerful inhibitor of serotonin (5-hydroxytryptamine, 5-HT) synthesis.[1] It functions by irreversibly inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway.[2][3] This action leads to a profound and sustained depletion of serotonin in the brain and peripheral tissues.[1] Due to its efficacy, PCPA has become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the serotonergic system. Its applications span studies on mood regulation, sleep, cognition, and various psychiatric and neurological disorders.[4][5][6]

Chemical and Physical Properties

4-Chloro-D-phenylalanine is the D-isomer of the more commonly used racemic mixture, 4-Chloro-DL-phenylalanine (PCPA). The hydrochloride salt is often used for its improved solubility.

| Property | Value | References |

| Synonyms | (R)-2-Amino-3-(4-chlorophenyl)propionic Acid Hydrochloride, H-D-Phe(4-Cl)-OH·HCl | [7] |

| CAS Number | 147065-05-2 | [7] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [7] |

| Molecular Weight | 236.1 g/mol | [7] |

| Appearance | White to light yellow powder or crystal | [8] |

| Purity | >98.0% | [8] |

| Solubility | Soluble in 1N HCl, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8][9] |

| Storage | Desiccate at -20°C | [8] |

Mechanism of Action: Inhibition of Tryptophan Hydroxylase

The primary mechanism of action of PCPA is the irreversible inhibition of tryptophan hydroxylase (TPH).[2] TPH is the initial and rate-limiting enzyme in the synthesis of serotonin, responsible for converting L-tryptophan to 5-hydroxytryptophan (5-HTP).[10] This inhibition leads to a drastic reduction in serotonin levels.[3]

There are two main isoforms of this enzyme:

-

TPH1: Primarily found in peripheral tissues like the gut and pineal gland.[11]

-

TPH2: The neuronal isoform, predominantly expressed in the raphe nuclei of the brainstem, where most central serotonin synthesis occurs.[11]

PCPA is a non-specific inhibitor, affecting both TPH1 and TPH2. The inhibition is irreversible because PCPA acts as a suicide substrate, binding covalently to the enzyme and permanently inactivating it.[2][12] Restoration of serotonin synthesis is therefore dependent on the synthesis of new TPH enzyme, which can take several days to weeks.[12] Following PCPA administration, a compensatory up-regulation of TPH mRNA may be observed as the system attempts to restore homeostasis.[12]

Pharmacokinetics and Dosing

PCPA is typically administered systemically, with intraperitoneal (i.p.) injection and oral gavage being the most common routes in preclinical research.[4] The onset of serotonin depletion is gradual, reaching its maximum effect approximately 2 to 4 days after administration, and this depletion can last for over a week.[3]

The following table summarizes typical dosages and their effects in various animal models.

| Animal Model | Route of Administration | Dosage Range | Outcome | References |

| Rat | Intraperitoneal (i.p.) | 150-1000 mg/kg | Dose-dependent decrease in exploratory locomotion. 1000 mg/kg reduced whole brain 5-HT to 9.4% of control levels. | [1] |

| Rat | Intraperitoneal (i.p.) | 300 mg/kg (single or consecutive days) | Significant depletion of serotonin in the hypothalamus. Induces insomnia. | [13][14] |

| Rat | Oral (p.o.) | 150 mg/kg (subchronic) | Significantly reduced 5-HIAA concentration in the striatum and hippocampus. | [2] |

| Mouse | Oral (p.o.) | 300-2000 mg/kg | Dose-dependent plasma exposure. | [15] |

| Zebrafish | Intraperitoneal (i.p.) | 300 mg/kg (two administrations) | Induced anxiety- and depressive-like behaviors; confirmed serotonin depletion. | [4] |

| Snail | Intracoelomic Injection | 200 mg/kg | Disruption of defensive reflex conditioning. | [16] |

Experimental Protocols

The following are generalized protocols for inducing serotonin depletion using PCPA in a research setting. Specific parameters should be optimized based on the experimental goals and animal model.

Protocol: Serotonin Depletion in Rodents

This protocol describes the intraperitoneal administration of PCPA to rats or mice to achieve central serotonin depletion.

Materials:

-

4-Chloro-D-phenylalanine (DL or D-isomer) hydrochloride

-

Sterile saline (0.9% NaCl) or appropriate vehicle

-

Warming plate or water bath

-

Vortex mixer

-

pH meter and appropriate solutions for adjustment (e.g., NaOH)

-

Syringes and needles (e.g., 25-27 gauge)

-

Animal scale

Procedure:

-

Preparation of PCPA Solution:

-

PCPA is often supplied as a methyl ester hydrochloride to improve solubility. It is sparingly soluble in neutral water.

-

Weigh the desired amount of PCPA based on the target dose (e.g., 300 mg/kg) and the number of animals.

-

Suspend the PCPA powder in sterile saline. Gentle warming and vortexing can aid dissolution. A common vehicle is a saline suspension.

-

The solution should be prepared fresh before each use.

-

-

Animal Preparation:

-

Weigh each animal accurately to calculate the precise injection volume.

-

-

Administration:

-

Post-Administration Monitoring:

-

Monitor animals for any adverse reactions.

-

Behavioral testing or tissue collection is typically performed 2-4 days after the final injection, when serotonin depletion is maximal.[3]

-

Protocol: Assessment of Serotonin Depletion

To confirm the efficacy of PCPA treatment, brain tissue is analyzed for serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

Procedure:

-

Tissue Collection: Euthanize the animal at the desired time point post-PCPA administration.

-

Dissection: Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex, striatum) on ice.

-

Sample Preparation: Homogenize the tissue in an appropriate buffer.

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC) with electrochemical detection: This is the gold standard for quantifying monoamines and their metabolites with high sensitivity and specificity.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can also be used to measure serotonin and 5-HIAA levels.

-

Effects of Serotonin Depletion by PCPA

PCPA-induced serotonin depletion leads to a wide range of observable effects, which are critical for understanding the function of serotonin.

| Effect Category | Specific Effect | Animal Model | Quantitative Finding | References |

| Behavioral | Anxiety-like behavior | Zebrafish | Increased geotaxis and reduced vertical exploration in the novel tank test. | [4] |

| Behavioral | Depressive-like behavior | Zebrafish | Reduced mobility in the tail immobilization test. | [4] |

| Behavioral | Locomotor Activity | Rat | Dose-dependent decrease in exploratory locomotion in a novel environment. | [1] |

| Behavioral | Cognitive Bias | Pig | Induced more pessimistic-like behavior in a spatial judgement task. | [6] |

| Physiological | Sleep | Rat | Initial increase in sleep followed by a period of partial insomnia with reduced SWS and REMS. | [5][13] |

| Neurochemical | 5-HT & 5-HIAA Levels | Rat | Administration of 1000 mg/kg PCPA reduced whole brain 5-HT to 9.4% and 5-HIAA to 8.2% of control levels. | [1] |

| Neurochemical | Catecholamine Levels | Rat | High doses can reduce frontal cortical noradrenaline (~30%) and dopamine (~42%). | [18] |

Applications in Research

PCPA is a cornerstone tool for elucidating the role of serotonin in:

-

Neuropsychiatric Disorders: Modeling serotonin deficiency states to study the pathophysiology of depression and anxiety.[4][6]

-

Cognition and Decision-Making: Investigating the influence of serotonin on processes like effort-based decision-making and attention.[2][18]

-

Sleep Regulation: Examining the fundamental role of serotonin in the sleep-wake cycle.[5][13]

-

Neurodevelopment: Studying the impact of serotonin depletion on early developmental processes.[19]

-

Pain Modulation: Assessing the contribution of serotonergic pathways to nociception and analgesia.[20]

Limitations and Considerations

While highly effective, researchers using PCPA should be aware of several limitations:

-

Lack of Isoform Specificity: PCPA inhibits both TPH1 and TPH2, leading to serotonin depletion in both the central nervous system and the periphery.[11] This can make it difficult to attribute effects solely to central mechanisms.

-

Effects on Catecholamines: At higher doses, PCPA can have minor effects on dopamine and norepinephrine systems, although its primary action is on serotonin.[18]

-

Irreversible Action: The long-lasting effects require a lengthy washout period if reversal is desired, and the recovery depends on de novo enzyme synthesis.[12]

-

Behavioral Side Effects: The profound depletion of serotonin can cause significant behavioral changes, such as insomnia and altered motor activity, which may act as confounds in some experimental paradigms.[1][13]

Conclusion

4-Chloro-D-phenylalanine hydrochloride remains an indispensable pharmacological agent for the study of the serotonergic system. Its ability to induce robust and sustained depletion of serotonin through the irreversible inhibition of tryptophan hydroxylase allows researchers to probe the myriad functions of this critical neurotransmitter. By understanding its mechanism, proper experimental design, and limitations, scientists can continue to leverage D-PCPA to gain deeper insights into brain function and the underlying pathology of neurological and psychiatric disorders.

References

- 1. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publicacoes.softaliza.com.br [publicacoes.softaliza.com.br]

- 5. academic.oup.com [academic.oup.com]

- 6. Serotonin depletion induces pessimistic-like behavior in a cognitive bias paradigm in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 4-Chloro-D-phenylalanine | CAS:14091-08-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. 5-HT synthesis inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 10. 血清素合成及代谢 [sigmaaldrich.com]

- 11. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Early induction of rat brain tryptophan hydroxylase (TPH) mRNA following parachlorophenylalanine (PCPA) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iacuc.wsu.edu [iacuc.wsu.edu]

- 18. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Adverse effects of serotonin depletion in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-D-phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-D-phenylalanine Hydrochloride is a synthetic amino acid derivative that has garnered significant interest in neuropharmacology and drug development. As a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, it serves as a critical tool for studying the roles of serotonin in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 4-Chloro-D-phenylalanine Hydrochloride, with a focus on its application in research and development.

Chemical and Physical Properties

The physicochemical properties of 4-Chloro-D-phenylalanine Hydrochloride are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the tables below. It is important to note that some data may be for the racemate (DL-form) or the L-enantiomer, as specified.

General Properties

| Property | Value | Source |

| Chemical Name | (2R)-2-amino-3-(4-chlorophenyl)propanoic acid hydrochloride | N/A |

| Synonyms | p-Chloro-D-phenylalanine HCl, H-D-Phe(4-Cl)-OH·HCl | N/A |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | N/A |

| Molecular Weight | 236.1 g/mol | N/A |

| Appearance | White to off-white powder or crystalline solid | N/A |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 235 °C | N/A |

| Solubility | Slightly soluble in water. Soluble in 1N HCl (50 mg/mL for DL-form). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in Ethanol (for DL-form). | [1] |

| pKa | pKa1 (carboxylic acid) ≈ 2.17; pKa2 (amine) ≈ 9.11 (for DL-form) | N/A |

| Optical Rotation | +8.0 to +12.0 deg (c=1, H₂O) | N/A |

Experimental Protocols

Synthesis of 4-Chloro-D-phenylalanine Hydrochloride

A plausible synthetic route for 4-Chloro-D-phenylalanine Hydrochloride starts from D-phenylalanine. The following is a generalized protocol based on common organic synthesis reactions.

Step 1: Protection of the Amino and Carboxyl Groups of D-phenylalanine The amino and carboxyl groups of D-phenylalanine are first protected to prevent side reactions during the chlorination step. For example, the amino group can be protected with a Boc group, and the carboxyl group can be esterified.

Step 2: Aromatic Chlorination The protected D-phenylalanine is then subjected to electrophilic aromatic substitution to introduce a chlorine atom at the para position of the phenyl ring. This is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a suitable solvent.

Step 3: Deprotection The protecting groups are subsequently removed. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester is hydrolyzed.

Step 4: Hydrochloride Salt Formation The resulting 4-Chloro-D-phenylalanine is dissolved in a suitable solvent, and hydrochloric acid (e.g., as a solution in ether or isopropanol) is added to precipitate the hydrochloride salt. The product is then filtered, washed, and dried.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm. The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute). The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Measurement of Solubility

The equilibrium solubility can be determined using the shake-flask method. An excess amount of 4-Chloro-D-phenylalanine Hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC.

Biological Activity and Mechanism of Action

4-Chloro-D-phenylalanine (PCPA) is a well-established irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] There are two isoforms of TPH: TPH1, found predominantly in the periphery (e.g., the gut), and TPH2, which is the neuronal isoform. PCPA inhibits both isoforms.[2]

The inhibition of TPH leads to a significant and long-lasting depletion of serotonin in the brain and peripheral tissues.[3] This effect is dose-dependent and can reduce serotonin levels by up to 90%.[3] The recovery of serotonin synthesis requires the synthesis of new TPH enzyme. While PCPA is highly selective for TPH, some studies have reported a minor reduction in the levels of catecholamines, such as dopamine and norepinephrine, at high doses.[3][4]

Signaling Pathway of Serotonin Synthesis and Inhibition

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by 4-Chloro-D-phenylalanine.

Caption: Serotonin Synthesis Pathway and Inhibition by PCPA.

Downstream Effects of Serotonin Depletion

The depletion of serotonin by 4-Chloro-D-phenylalanine Hydrochloride has profound effects on various physiological processes regulated by serotonergic signaling. Serotonin exerts its effects by binding to a large family of receptors (5-HT receptors), which are G-protein coupled receptors (GPCRs) or ligand-gated ion channels.[2] The reduction in serotonin levels leads to decreased activation of these receptors and their downstream signaling cascades, which include pathways involving adenylyl cyclase, phospholipase C, and ion channels. This can impact mood, sleep, appetite, and cognitive functions.

The following diagram illustrates the general downstream signaling of serotonin receptors, which is attenuated by the action of 4-Chloro-D-phenylalanine Hydrochloride.

Caption: Downstream Effects of Serotonin Depletion by PCPA.

Experimental Workflow for Assessing Tryptophan Hydroxylase Inhibition

A common method to assess the inhibitory effect of compounds like 4-Chloro-D-phenylalanine Hydrochloride on TPH is a continuous fluorometric assay. This assay measures the production of 5-hydroxytryptophan (5-HTP), which is fluorescent, from the non-fluorescent substrate tryptophan.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity | MDPI [mdpi.com]

- 4. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to 4-Chloro-D-phenylalanine Hydrochloride: A Tryptophan Hydroxylase Inhibitor for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-D-phenylalanine Hydrochloride (pCPA-HCl), a potent and widely utilized inhibitor of tryptophan hydroxylase (TPH). This document delves into its mechanism of action, quantitative inhibitory data, detailed experimental protocols for in vivo studies, and the critical signaling pathways it modulates.

Introduction: The Role of Tryptophan Hydroxylase in Serotonin Synthesis

Serotonin (5-hydroxytryptamine, 5-HT), a crucial monoamine neurotransmitter, plays a pivotal role in regulating a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1] The biosynthesis of serotonin from the essential amino acid L-tryptophan is a two-step process initiated by the enzyme tryptophan hydroxylase (TPH).[1][2] TPH catalyzes the rate-limiting step in this pathway, the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP).[1][2] Due to its critical role, TPH has become a significant target for pharmacological intervention in research aimed at understanding the function of the serotonergic system and in the development of therapeutics for various neurological and psychiatric disorders.

There are two known isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in the neurons of the brain's raphe nuclei. 4-Chloro-D-phenylalanine (pCPA) is a selective and, notably, an irreversible inhibitor of both TPH isoforms.[3][4] Its hydrochloride salt, pCPA-HCl, is the commonly used form in research settings due to its stability and solubility.

Mechanism of Action of 4-Chloro-D-phenylalanine (pCPA)

pCPA acts as an irreversible inhibitor of tryptophan hydroxylase.[4][5] While it is a competitive inhibitor of the enzyme in vitro, its potent and long-lasting effects in vivo are a result of its metabolic activation into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[5] This inactivation of TPH effectively blocks the synthesis of serotonin, leading to a profound and sustained depletion of serotonin levels in both the central nervous system and peripheral tissues.[6]

Quantitative Inhibitory Data

While pCPA is highly effective in vivo, its direct inhibitory activity in cell-free in vitro assays is comparatively weak. This discrepancy is attributed to its mechanism of action, which relies on metabolic activation to an irreversible inhibitor within a biological system.

| Compound | Target | Assay Type | IC50 | Ki | Notes |

| 4-Chloro-D-phenylalanine (pCPA) | TPH1 | In Vitro Enzyme Assay | > 50 µM[7] | Not Reported | Weak in vitro inhibitor, but potent in vivo due to irreversible mechanism. |

| p-Ethynylphenylalanine (pEPA) | TPH | In Vitro Enzyme Assay | Not Reported | 32.6 ± 6.2 µM[1] | A more potent, reversible, and competitive inhibitor of TPH compared to pCPA.[1] |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams, generated using the DOT language, illustrate the serotonin synthesis pathway and the mechanism of pCPA's inhibitory action.

Caption: Serotonin synthesis pathway and the inhibitory action of pCPA.

Caption: Mechanism of irreversible inhibition of TPH by pCPA.

Experimental Protocols for In Vivo Serotonin Depletion

The following protocols are synthesized from multiple studies and represent common methodologies for inducing serotonin depletion in rodents using pCPA-HCl.

Materials

-

4-Chloro-D-phenylalanine Hydrochloride (pCPA-HCl)

-

Sterile saline (0.9% NaCl) or appropriate vehicle

-

Animal balance

-

Syringes and needles for intraperitoneal (i.p.) injection or oral gavage

-

Rodent models (e.g., Sprague-Dawley or Wistar rats, C57BL/6 mice)

-

Tissue homogenization buffer (e.g., 0.1 M perchloric acid)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detector

pCPA-HCl Solution Preparation

-

For Intraperitoneal Injection: Dissolve pCPA-HCl in sterile 0.9% saline to the desired concentration (e.g., 100 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound. Prepare fresh daily.

-

For Oral Administration: pCPA-HCl can be mixed into a palatable vehicle, such as jelly cubes, to encourage voluntary consumption by the animals.[2]

Animal Dosing and Study Design

-

Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week prior to the experiment with ad libitum access to food and water.

-

Dosing Regimen:

-

Acute High-Dose: A single intraperitoneal injection of 300-400 mg/kg of pCPA-HCl can lead to significant serotonin depletion within 24-48 hours.[3][8]

-

Sub-chronic Dosing: Administer pCPA-HCl daily for 2-7 consecutive days at doses ranging from 150-500 mg/kg (i.p. or oral).[2][6] This regimen ensures a more sustained and profound depletion of serotonin.

-

-

Control Group: Administer the vehicle (e.g., sterile saline) to a control group of animals using the same volume and route of administration.

-

Time Course: The peak effect of pCPA-HCl on serotonin depletion is typically observed 2-4 days after administration.[6] The duration of the study will depend on the specific research question.

Tissue Collection and Preparation

-

Euthanasia and Brain Dissection: At the designated time point, euthanize the animals according to approved institutional protocols. Rapidly dissect the brain and specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on an ice-cold surface.

-

Tissue Homogenization: Weigh the tissue samples and homogenize them in a 10-fold volume of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard).

-

Centrifugation: Centrifuge the homogenates at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains serotonin and its metabolites, for analysis.

Analytical Quantification of Serotonin and Metabolites

-

HPLC Analysis: Analyze the supernatant using a reversed-phase HPLC system coupled with either an electrochemical detector or a fluorescence detector for the sensitive and specific quantification of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[9][10]

-

Chromatographic Conditions: The mobile phase typically consists of a phosphate or citrate buffer with an organic modifier like methanol or acetonitrile. The column is a C18 stationary phase.

-

Quantification: Determine the concentrations of 5-HT and 5-HIAA by comparing the peak areas to a standard curve generated from known concentrations of these compounds.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study evaluating the effects of pCPA-HCl.

Caption: A typical experimental workflow for in vivo pCPA-HCl studies.

Conclusion

4-Chloro-D-phenylalanine Hydrochloride remains an indispensable tool for researchers investigating the serotonergic system. Its ability to induce profound and lasting depletion of serotonin through the irreversible inhibition of tryptophan hydroxylase allows for the elucidation of serotonin's role in a myriad of physiological and pathological processes. This guide provides the foundational knowledge and practical protocols necessary for the effective and responsible use of pCPA-HCl in a research setting. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.

References

- 1. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Serotonin in body fluids: characterization of human plasmatic and cerebrospinal fluid pools by means of a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 5-hydroxytryptophan, serotonin and 5-hydroxyindoleacetic acid in rat and human brain and biological fluids by reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis and Structure of 4-Chloro-D-phenylalanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, structure, and physicochemical properties of 4-Chloro-D-phenylalanine Hydrochloride. This compound is a synthetic amino acid derivative of significant interest in neuroscience and pharmacology due to its role as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1]

Physicochemical and Structural Data

4-Chloro-D-phenylalanine Hydrochloride is a white to off-white crystalline powder. Its fundamental physicochemical and structural properties are summarized below.

| Property | Value | Source |

| Chemical Name | (2R)-2-amino-3-(4-chlorophenyl)propanoic acid hydrochloride | IUPAC |

| CAS Number | 147065-05-2 | [2] |

| Molecular Formula | C₉H₁₁Cl₂NO₂ | [2] |

| Molecular Weight | 236.10 g/mol | [2] |

| Melting Point | >240 °C (decomposes) | |

| Appearance | White to cream powder or crystals | [3] |

| Solubility | Soluble in 1N HCl (50 mg/mL), slightly soluble in water. | [4][5] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Chloro-D-phenylalanine and its derivatives. Note that specific data for the D-hydrochloride salt is limited; therefore, data for related compounds are provided for reference.

Table 2.1: ¹H NMR Spectral Data of 4-Chloro-DL-phenylalanine methyl ester hydrochloride in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.92 | s | NH₃⁺ |

| 7.39 | d | Aromatic CH |

| 7.32 | d | Aromatic CH |

| 4.25 | t | α-CH |

| 3.67 | s | OCH₃ |

| 3.21 | m | β-CH₂ |

Source: Adapted from ChemicalBook[6]

Table 2.2: ¹³C NMR Spectral Data of 4-Chloro-DL-phenylalanine methyl ester hydrochloride

Table 2.3: Infrared (IR) Spectral Data of 4-Chloro-DL-phenylalanine ethyl ester hydrochloride (KBr pellet)

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400-2500 | O-H (carboxylic acid) and N-H (amine hydrochloride) stretching |

| ~1740 | C=O (ester) stretching |

| ~1600, 1490 | C=C (aromatic) stretching |

| ~1200 | C-O (ester) stretching |

| ~820 | C-H (para-substituted aromatic) bending |

Source: Inferred from typical spectra of similar compounds and data for related esters.[2]

Table 2.4: Mass Spectrometry Data for 4-Chloro-L-phenylalanine

| m/z | Interpretation |

| 200.0473 | [M+H]⁺ |

| 198.0327 | [M-H]⁻ |

| 154 | Loss of COOH and NH₂ |

Source: PubChem[7]

Synthesis of 4-Chloro-D-phenylalanine Hydrochloride

The synthesis of 4-Chloro-D-phenylalanine can be approached through several classical and modern methods. For the preparation of the enantiomerically pure D-isomer, asymmetric synthesis or resolution of a racemic mixture is required. Below are outlines of key synthetic strategies.

Classical Amino Acid Syntheses

Two classical methods for the synthesis of α-amino acids, which can be adapted for 4-chloro-DL-phenylalanine, are the Strecker synthesis and the Erlenmeyer-Plöchl synthesis.

-

Strecker Synthesis : This method involves the reaction of 4-chlorobenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield 4-chloro-DL-phenylalanine.[8][9][10]

-

Erlenmeyer-Plöchl Synthesis : This route utilizes the condensation of N-acetylglycine with 4-chlorobenzaldehyde to form an azlactone, which is subsequently reduced and hydrolyzed to the desired amino acid.[11][12][13][14]

Experimental Protocol: Synthesis from D-Phenylalanine (Adapted from L-isomer synthesis)

A plausible route to 4-Chloro-D-phenylalanine involves the direct chlorination of D-phenylalanine. A well-established method for the para-halogenation of phenylalanine derivatives proceeds via a Sandmeyer-type reaction on p-amino-phenylalanine. The following protocol is adapted from the synthesis of the L-isomer.[15]

Step 1: Nitration of D-Phenylalanine

-

D-Phenylalanine is dissolved in concentrated sulfuric acid at low temperature (e.g., 0 °C).

-

A nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

-

The mixture is then carefully poured onto ice, and the precipitated p-nitro-D-phenylalanine is collected by filtration.

Step 2: Reduction of p-Nitro-D-phenylalanine

-

The p-nitro-D-phenylalanine is suspended in a suitable solvent (e.g., ethanol/water mixture).

-

A reducing agent, such as hydrogen gas with a palladium catalyst (e.g., Pd/C), is introduced.

-

The reaction is carried out under pressure until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield p-amino-D-phenylalanine.

Step 3: Sandmeyer Reaction to Introduce Chlorine

-

The p-amino-D-phenylalanine is dissolved in an acidic aqueous solution (e.g., HCl).

-

The solution is cooled to 0-5 °C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.

-

This diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.

-

The reaction is allowed to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

-

The product, 4-Chloro-D-phenylalanine, is then isolated and purified, for example, by recrystallization.

Step 4: Formation of the Hydrochloride Salt

-

The purified 4-Chloro-D-phenylalanine is dissolved in a minimal amount of a suitable solvent (e.g., ethanol).

-

A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in ether or isopropanol) is added.

-

The 4-Chloro-D-phenylalanine Hydrochloride precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum.

Visualizations

Synthesis Workflow

References

- 1. selleckchem.com [selleckchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-Chloro-DL-phenylalanine, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-Chloro-DL-phenylalanine, 98+% | Fisher Scientific [fishersci.ca]

- 6. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker Amino Acid Synthesis [drugfuture.com]

- 10. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]

- 11. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 12. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 13. jocpr.com [jocpr.com]

- 14. modernscientificpress.com [modernscientificpress.com]

- 15. pubs.acs.org [pubs.acs.org]

In Vivo Effects of 4-Chloro-D-phenylalanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-D-phenylalanine hydrochloride (CDP-HCl), and more commonly its racemic mixture p-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH).[1][2] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] By inhibiting this crucial step, PCPA serves as a powerful pharmacological tool to induce a state of serotonin depletion in vivo, enabling researchers to investigate the multifaceted roles of serotonin in various physiological and pathological processes. This technical guide provides an in-depth overview of the in vivo effects of 4-Chloro-D-phenylalanine, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways. While much of the existing literature utilizes the DL-racemic mixture (PCPA), this guide will specify the isomer when the information is available and address the broader implications for serotonin depletion studies.

Mechanism of Action: Serotonin Depletion

The primary mechanism of action of 4-Chloro-D-phenylalanine is the irreversible inhibition of tryptophan hydroxylase. This inhibition leads to a significant and sustained reduction in the synthesis of serotonin in the brain and peripheral tissues.[1][3] The depletion of serotonin is dose-dependent and can be profound, making it an effective model for studying hyposerotonergic states.[4][5]

Quantitative Data on In Vivo Serotonin Depletion

The administration of PCPA leads to a marked decrease in the levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions. The following tables summarize quantitative data from studies in rodents.

Table 1: Serotonin (5-HT) Depletion in Rodent Brain Following PCPA Administration

| Animal Model | Dose (mg/kg) | Administration Route | Brain Region | Time Post-Administration | % Decrease in 5-HT | Reference(s) |

| Rat | 300 (3 daily injections) | i.p. | Whole Brain | - | ~90% | [4] |

| Rat | 100 (3 daily injections) | i.p. | Whole Brain | - | 85% | [4] |

| Rat | 1000 | - | Whole Brain | - | 90.6% | [3] |

| Rat | 150 | i.p. | Frontal Cortex | - | ~50% | [6] |

| Rat | 100-150 | i.p. | Cortex, Striatum, Hippocampus | 24 hours | 30-50% | [5] |

| Mouse | 500 (days 1-2), 250 (days 3-7) | Oral (in jelly) | Hippocampus | 7 days | 85% | [7] |

| Mouse | 500 (days 1-2), 250 (days 3-7) | Oral (in jelly) | Prefrontal Cortex | 7 days | 65% | [7] |

| Mouse | 500 (days 1-2), 250 (days 3-7) | i.p. | Hippocampus | 7 days | 55% | [7] |

| Mouse | 500 (days 1-2), 250 (days 3-7) | i.p. | Prefrontal Cortex | 7 days | 50% | [7] |

| Rat | >99% | - | Frontal Cortex | - | >99% | [8] |

Table 2: 5-Hydroxyindoleacetic Acid (5-HIAA) Depletion in Rodent Brain Following PCPA Administration

| Animal Model | Dose (mg/kg) | Administration Route | Brain Region | Time Post-Administration | % Decrease in 5-HIAA | Reference(s) |

| Rat | 1000 | - | Whole Brain | - | 91.8% | [3] |

| Rat | 100-150 | i.p. | Cortex, Striatum, Hippocampus | 24 hours | Greater than 5-HT decrease | [5] |

| Rat | >99% | - | Frontal Cortex | - | >99% | [8] |

Signaling Pathway

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by 4-Chloro-D-phenylalanine.

Experimental Protocols

In Vivo Administration of 4-Chloro-D-phenylalanine Hydrochloride

a. Intraperitoneal (i.p.) Injection in Rats:

-

Preparation of Dosing Solution: Suspend 4-Chloro-DL-phenylalanine (PCPA) in a vehicle such as 0.5% or 1.0% Tween 80 in sterile saline.[9] The concentration should be calculated based on the desired dose and the injection volume. For example, for a 300 mg/kg dose in a 300g rat, you would need 90mg of PCPA. If the injection volume is 1 ml/kg, the concentration would be 90 mg/ml. Vigorous vortexing or sonication may be required to achieve a uniform suspension.

-

Animal Restraint: For a one-person technique, restrain the rat by wrapping it in a towel, leaving the abdomen exposed.[10] For a two-person technique, one person restrains the rat while the other performs the injection.[10]

-

Injection Procedure: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[11] Clean the injection site with 70% ethanol. Insert a 23-25 gauge needle at a 30-45 degree angle.[10] Aspirate to ensure no fluid is drawn back, then slowly inject the suspension.[12]

b. Oral Administration in Mice:

-

Preparation of Medicated Jelly: A protocol for voluntary oral administration in mice has been described to reduce stress.[7] PCPA can be incorporated into a gelatin-based jelly. The concentration of PCPA in the jelly should be calculated to deliver the target dose based on the average daily consumption of the jelly by the mice.

-

Administration: Provide the medicated jelly to the mice in their home cage. Monitor consumption to ensure accurate dosing.

Brain Tissue Homogenization for Neurotransmitter Analysis

-

Tissue Collection: Following the experimental period, euthanize the animal and rapidly dissect the brain region of interest on an ice-cold surface.

-

Homogenization: Weigh the tissue sample and place it in a tube with a 10-fold volume of ice-cold 0.1 or 0.2 M perchloric acid.[13] Homogenize the tissue using a sonicator for efficient cell lysis and to prevent clogging of the HPLC system.[13]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000-14,000 rpm) for 10-15 minutes at 4°C to pellet proteins and cellular debris.[13][14]

-

Supernatant Collection: Carefully collect the supernatant, which contains the neurotransmitters, and filter it through a 0.22 µm syringe filter before HPLC analysis.[13]

HPLC-ECD Analysis of Serotonin and 5-HIAA

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD) is used for the sensitive detection of serotonin and its metabolites.[15][16]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used for separation.[16]

-

Mobile Phase: A common mobile phase consists of a phosphate buffer with an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier like methanol, with the pH adjusted to the acidic range (e.g., 2.9-3.5).[16][17]

-

Flow Rate: A typical flow rate is around 1 mL/min.[15]

-

Detection: The electrochemical detector is set at an oxidizing potential (e.g., +0.8 V) to detect the electroactive serotonin and 5-HIAA molecules.[18]

-

-

Quantification: The concentration of serotonin and 5-HIAA in the samples is determined by comparing the peak areas to those of known standards.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using 4-Chloro-D-phenylalanine.

Behavioral Effects of Serotonin Depletion

Serotonin is implicated in a wide range of behaviors. Consequently, its depletion with PCPA induces various behavioral changes in animal models.

Table 3: Behavioral Tests and Observed Effects Following PCPA Administration

| Behavioral Test | Purpose | Typical Observations After PCPA | Reference(s) |

| Open Field Test (OFT) | Assesses locomotor activity and anxiety-like behavior. | Reduced locomotor activity and exploration. | [19][20] |

| Elevated Plus Maze (EPM) | Measures anxiety-like behavior based on the conflict between exploration and aversion to open spaces. | Variable effects on anxiety-like behavior have been reported. | [21][22] |

| Forced Swim Test (FST) | Assesses behavioral despair, a model for depressive-like states. | In PCPA-treated mice, the antidepressant fluoxetine does not significantly reduce immobility time, indicating effective serotonin depletion. | [5][7] |

| Aggression Models | Investigates the role of serotonin in aggressive behaviors. | High doses of PCPA can induce mouse-killing behavior in non-killer rats. | [1] |

Toxicology and Adverse Effects

D-Isomer vs. DL-Racemic Mixture

The vast majority of published in vivo studies have utilized the DL-racemic mixture of p-chlorophenylalanine (PCPA). Information specifically detailing the in vivo effects of the D-isomer is limited in the current scientific literature. It is generally understood that the L-isomer is the more active inhibitor of tryptophan hydroxylase. However, without direct comparative studies, it is difficult to definitively characterize the unique in vivo profile of 4-Chloro-D-phenylalanine hydrochloride. Researchers specifically interested in the D-isomer should exercise caution in interpreting data from studies using the racemic mixture.

Conclusion

4-Chloro-D-phenylalanine hydrochloride and its racemic mixture, PCPA, are invaluable tools for neuroscience research, providing a robust method for inducing in vivo serotonin depletion. This technical guide has summarized the key quantitative effects on serotonin and its metabolite, provided detailed experimental protocols, and outlined the associated behavioral consequences. By understanding the mechanism of action, appropriate experimental design, and potential toxicities, researchers can effectively utilize this compound to further elucidate the complex roles of serotonin in health and disease. Future research should aim to further characterize the specific effects of the D-isomer and establish a more detailed toxicological profile.

References

- 1. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NIBSC - Brain Tissue Preparation [nibsc.org]

- 4. Rats tested after a washout period from sub-chronic PCP administration exhibited impaired performance in the 5-choice continuous performance test (5C-CPT) when the attentional load was increased - PMC [pmc.ncbi.nlm.nih.gov]

- 5. animal.research.wvu.edu [animal.research.wvu.edu]

- 6. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. research.vt.edu [research.vt.edu]

- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. turkjps.org [turkjps.org]

- 19. Differential effects of exposure to low-light or high-light open-field on anxiety-related behaviors; relationship to c-Fos expression in serotonergic and non-serotonergic neurons in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iip.ucr.ac.cr [iip.ucr.ac.cr]

- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 22. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 23. benchchem.com [benchchem.com]

- 24. Adverse effects of serotonin depletion in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of 4-Chloro-D-phenylalanine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-D-phenylalanine (CDP), a synthetic derivative of the essential amino acid D-phenylalanine, is a compound of significant interest in neuroscience and pharmacology. Its primary mechanism of action involves the irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] This targeted action leads to a profound and sustained depletion of central and peripheral serotonin levels, making CDP an invaluable tool for investigating the role of serotonin in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 4-Chloro-D-phenylalanine Hydrochloride, including its absorption, distribution, metabolism, and excretion, based on available preclinical data.

Mechanism of Action: Serotonin Depletion

4-Chloro-D-phenylalanine exerts its pharmacological effects by selectively and irreversibly inhibiting tryptophan hydroxylase (TPH).[1][2] TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan, a critical step in the synthesis of serotonin. By blocking this enzyme, CDP effectively halts the production of new serotonin molecules. This leads to a significant reduction in serotonin concentrations in various tissues, most notably the brain. Studies in animal models have demonstrated that administration of p-chlorophenylalanine (the racemic mixture) can lead to a depletion of brain serotonin by over 90%. The functional consequences of this serotonin depletion are the basis for its use in research to explore the behavioral and physiological roles of this neurotransmitter.

The signaling pathway affected by 4-Chloro-D-phenylalanine is the serotonin biosynthesis pathway. A simplified representation of this pathway and the point of inhibition by CDP is illustrated below.

Caption: Serotonin biosynthesis pathway and inhibition by 4-Chloro-D-phenylalanine.

Pharmacokinetic Profile

Comprehensive pharmacokinetic data for 4-Chloro-D-phenylalanine Hydrochloride is limited. However, based on studies of the racemic mixture (p-chlorophenylalanine) and general principles of D-amino acid pharmacology, the following profile can be inferred.

Absorption

Table 1: Summary of Absorption Data (Inferred and from Related Compounds)

| Parameter | Value | Species | Route of Administration | Compound | Source |

| Oral Absorption | Yes (Qualitative) | Mouse | Oral | p-Chlorophenylalanine | [3] |

| Absolute Bioavailability | 35.2% | Rat | Nasal | D-phenylalanine | Not directly cited |

Distribution

Following absorption, 4-Chloro-D-phenylalanine is expected to distribute throughout the body. As an amino acid analog, it may utilize amino acid transporters to cross biological membranes, including the blood-brain barrier. The profound effects on brain serotonin levels confirm its ability to penetrate the central nervous system.[3] Specific data on plasma protein binding and the volume of distribution for the D-isomer are not currently available. Quantitative tissue distribution studies using radiolabeled 4-Chloro-D-phenylalanine would be necessary to fully characterize its distribution profile.

Metabolism

D-amino acids are generally more resistant to degradation by proteases and other enzymes compared to their L-enantiomers.[4] This suggests that 4-Chloro-D-phenylalanine may have a longer biological half-life than its L-isomer. A study on a D-amino acid peptide analog, AMG 416, found that its D-amino acid backbone remained intact and that biotransformation primarily occurred through non-enzymatic disulfide exchange.[5] It is plausible that 4-Chloro-D-phenylalanine undergoes minimal enzymatic metabolism. However, the specific metabolic pathways and potential metabolites have not been elucidated.

Excretion

The primary route of excretion for small, water-soluble compounds and their metabolites is typically via the kidneys. Studies on D-amino acids in patients with chronic renal failure have indicated that their clearance is not significantly affected by stereochemistry, suggesting that renal excretion is a likely pathway for 4-Chloro-D-phenylalanine.[6] One study in non-dialyzed patients suggested that the clearance of D-phenylalanine was greater than that of L-phenylalanine.[6] Further studies are required to determine the renal clearance and the potential for biliary excretion of this compound.

Table 2: Summary of Elimination Data (Inferred and from Related Compounds)

| Parameter | Observation | Species | Compound | Source |

| Renal Excretion | Likely primary route | General (D-amino acids) | D-amino acids | [6][7][8] |

| Renal Clearance | Potentially greater than L-isomer | Human | D-phenylalanine | [6] |

Experimental Protocols

Detailed and validated experimental protocols for the pharmacokinetic analysis of 4-Chloro-D-phenylalanine Hydrochloride are not extensively published. The following sections provide generalized methodologies that can be adapted for preclinical studies.

In Vivo Pharmacokinetic Study Workflow

A typical workflow for an in vivo pharmacokinetic study in a rodent model is outlined below. This workflow is designed to determine key pharmacokinetic parameters following oral and intravenous administration.

Caption: Generalized workflow for an in vivo pharmacokinetic study.

Animal Models and Dosing

-

Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies.

-

Oral Administration: For oral dosing in mice, a regimen of 500 mg/kg for the first two days followed by 250 mg/kg for the subsequent days has been used to achieve significant serotonin depletion.[3] The compound can be administered via oral gavage as a solution or suspension.

-

Intravenous Administration: For intravenous administration, the compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered via a tail vein or other appropriate vessel. This route is essential for determining absolute bioavailability.

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection).

-

Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Bioanalytical Method: The concentration of 4-Chloro-D-phenylalanine in plasma samples can be determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[9][10][11][12][13] A general protocol for sample preparation for HPLC analysis of halogenated phenylalanine derivatives involves tissue homogenization, protein precipitation with acetonitrile, and reconstitution in a suitable buffer.[14]

Tissue Distribution Study Protocol

-

Radiolabeling: To quantify tissue distribution, 4-Chloro-D-phenylalanine can be radiolabeled (e.g., with 14C or 3H).

-

Administration: The radiolabeled compound is administered to animals (typically via the intended clinical route).

-

Tissue Collection: At various time points, animals are euthanized, and a comprehensive set of tissues and organs are collected.

-

Quantification: The amount of radioactivity in each tissue is quantified using techniques such as liquid scintillation counting or quantitative whole-body autoradiography (QWBA).[15]

Conclusion and Future Directions

4-Chloro-D-phenylalanine Hydrochloride is a potent and specific tool for studying the serotonergic system. While its mechanism of action is well-characterized, a comprehensive understanding of its pharmacokinetic properties is still emerging. The available data suggests that it is orally absorbed and penetrates the central nervous system. As a D-amino acid, it is likely to exhibit resistance to enzymatic degradation and be primarily cleared through renal excretion.

To fully elucidate the pharmacokinetic profile of 4-Chloro-D-phenylalanine Hydrochloride and support its further development and application, future research should focus on:

-

Quantitative determination of oral bioavailability in relevant preclinical species.

-

Assessment of plasma protein binding and determination of the unbound fraction.

-

Comprehensive metabolic profiling to identify any potential metabolites.

-

Quantitative tissue distribution studies to understand its disposition in various organs and tissues.

-

Elucidation of the primary routes and rates of excretion.

A thorough characterization of these pharmacokinetic parameters is crucial for optimizing dosing regimens, interpreting pharmacological data, and ensuring the safe and effective use of this important research compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Fenclonine - Wikipedia [en.wikipedia.org]

- 3. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. D-Amino acids in chronic renal failure and the effects of dialysis and urinary losses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-Amino Acids in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-Amino acids and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. helixchrom.com [helixchrom.com]

- 11. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Note: Preparation of 4-Chloro-D-phenylalanine Hydrochloride for Intraperitoneal Injection

Introduction 4-Chloro-phenylalanine, commonly known as PCPA, is an irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) from L-tryptophan.[1][2] By inhibiting TPH, PCPA serves as a powerful pharmacological tool to deplete serotonin levels in the central nervous system and periphery, making it invaluable for studying the role of serotonin in various physiological and pathological processes.[1][3] The hydrochloride salt of the D-isomer (4-Chloro-D-phenylalanine HCl) or the more commonly used racemic mixture (4-Chloro-DL-phenylalanine, PCPA) is frequently used in in vivo studies.[4][5]

A significant technical challenge for researchers is the poor solubility of PCPA in standard, physiologically compatible vehicles like saline or phosphate-buffered saline (PBS) at a neutral pH.[6][7] This application note provides a detailed protocol for dissolving 4-Chloro-D-phenylalanine Hydrochloride to prepare a sterile, pH-neutral solution suitable for intraperitoneal (IP) injection in animal models.

Mechanism of Action PCPA selectively and irreversibly inhibits tryptophan hydroxylase, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[2] This leads to a profound and long-lasting depletion of serotonin stores in the brain and other tissues, with effects typically reaching their maximum 2-4 days after administration.[3]

References

- 1. Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. セロトニンの合成と代謝 [sigmaaldrich.com]

- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity [mdpi.com]

- 4. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

Application Notes and Protocols for 4-Chloro-D-phenylalanine Hydrochloride in Rodent Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-DL-phenylalanine (pCPA) is an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) synthesis.[1][2] Its hydrochloride salt is often used in rodent studies to induce a state of serotonin depletion, thereby allowing researchers to investigate the role of serotonin in various physiological and behavioral processes. These application notes provide a detailed overview of pCPA dosage, administration protocols, and expected outcomes in rodent models, based on published research.

Mechanism of Action

pCPA selectively inhibits TPH, which catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan.[2] This inhibition leads to a significant reduction in serotonin levels in the brain and peripheral tissues.[1][3] The methyl ester hydrochloride form of pCPA is also utilized as it can cross the blood-brain barrier and reduce central serotonin availability.[4]

Caption: Mechanism of pCPA Action on Serotonin Synthesis.

Dosage and Administration

The dosage and administration route of pCPA can vary depending on the rodent species, the desired level and duration of serotonin depletion, and the specific experimental paradigm.

Data Presentation: pCPA Dosage and Effects in Rodent Studies

| Species | Route of Administration | Dosage Regimen | Brain Region | Serotonin (5-HT) Depletion | Key Findings | Reference |

| Mouse (C57BL/6) | Oral (in jelly) | 500 mg/kg for 2 days, then 250 mg/kg for 5 days | Hippocampus | 85% | Oral administration was more effective than IP injection in this study. | [3] |

| Prefrontal Cortex | 65% | [3] | ||||

| Intraperitoneal (IP) | 7-day treatment (specific daily dose not stated) | Hippocampus | 55% | [3] | ||

| Prefrontal Cortex | 50% | [3] | ||||

| Rat (Sprague-Dawley) | Intraperitoneal (IP) | 300 mg/kg for 2 consecutive days | Medial Basal Hypothalamus | "Dramatic depletion" | Resulted in a significant reduction in pituitary VIP mRNA. | [5] |

| Rat | Intraperitoneal (IP) | Single dose of 300 mg/kg | Olfactory Bulb | Significant decrease | Induced aggressive behavior. | |

| Rat | Oral | Single doses of 200 to 3200 mg/kg | Not specified | Not specified | Dose-dependent stimulation of predatory behavior. | [6] |

| Oral | 200 or 400 mg/kg for 3 consecutive days | Not specified | Not specified | Effects were comparable to single higher doses. | [6] | |

| Oral | 50, 100, or 200 mg/kg for 10 consecutive days | Not specified | Not specified | No difference between D- and L-isomers of pCPA. | [6] | |

| Rat | Intraperitoneal (IP) | 150-1000 mg/kg | Whole Brain | Up to 90.6% (at 1000 mg/kg) | Dose-dependent decrease in exploratory locomotion. | [1] |